2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy-
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy- is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-amino-4-nitrophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydroxyphenylamine under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy- has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy-
- 2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-6-hydroxy-
- 2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-7-hydroxy-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy- lies in its specific substitution pattern, which imparts distinct color properties and reactivity compared to its analogs. The presence of multiple hydroxyl and sulfonic acid groups enhances its solubility and binding affinity to various substrates, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
78265-87-9 |
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Molecular Formula |
C22H16N6O11S2 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
4-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N6O11S2/c23-14-5-11(1-2-18(14)28(32)33)24-25-15-8-16(20(30)9-19(15)29)26-27-17-6-12(40(34,35)36)3-10-4-13(41(37,38)39)7-21(31)22(10)17/h1-9,29-31H,23H2,(H,34,35,36)(H,37,38,39) |
InChI Key |
XLHPDLDKQBMQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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